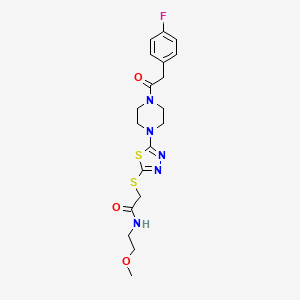
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is an ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Synthesis Analysis
The synthesis of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate involves commercially available starting materials . It is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves multiple steps and the final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
Esters, including Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Wissenschaftliche Forschungsanwendungen
Catalysts in Chemical Reactions
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate may find applications as a catalyst in chemical reactions. A study mentioned the use of a palladium complex catalyst for the production of methyl propanoate, highlighting the potential for similar compounds to act as catalysts in chemical synthesis (Clegg et al., 1999).
Crystal Packing and Molecular Interactions
The compound may play a role in crystal packing and molecular interactions. Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which shares structural similarities, utilized N⋯π and O⋯π interactions, indicating potential for similar interactions in the study of crystal packing involving Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Zhang, Wu, & Zhang, 2011).
Natural Product Isolation
It could be significant in the isolation of rarely occurring natural products. A study on Vincetoxicum stocksii isolated compounds similar in structure, suggesting a possible application for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in natural product chemistry (Khan et al., 2019).
Chemical Synthesis
This compound might be utilized in chemical synthesis processes. For instance, a study on the synthesis and crystal structure of similar compounds indicates the potential of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in the synthesis of new chemical entities (Shang et al., 2011).
Corrosion Inhibition
Another potential application is in corrosion inhibition. Research on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives demonstrates their effectiveness as corrosion inhibitors, suggesting similar capabilities for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Djenane et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 3-[[2-[(2-methoxybenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-18(24)12-13-21-20(26)23-16-10-6-5-9-15(16)22-19(25)14-8-4-7-11-17(14)27-2/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQZPOXPSFPOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)


![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)
![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)